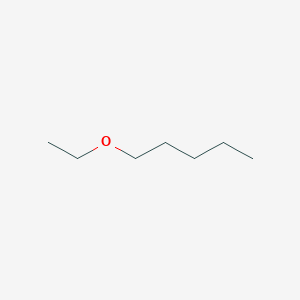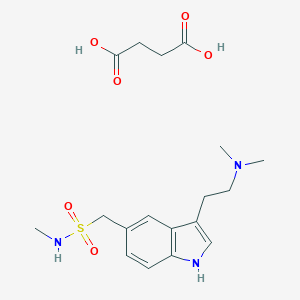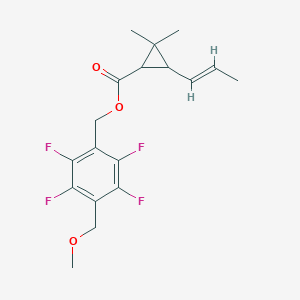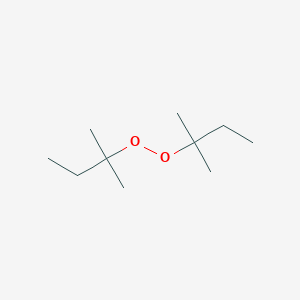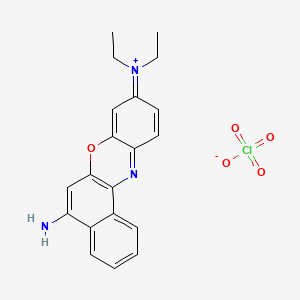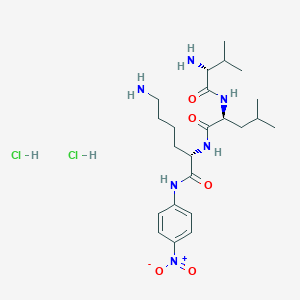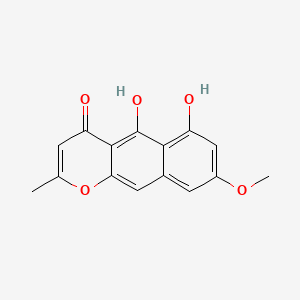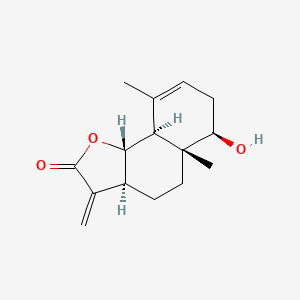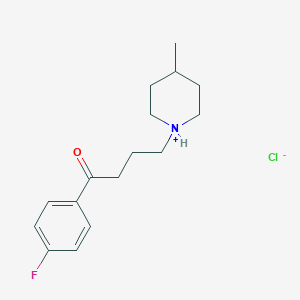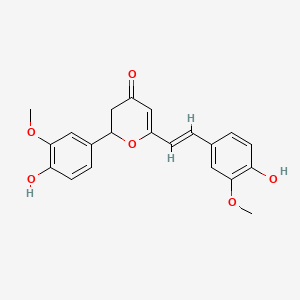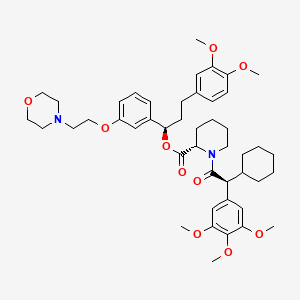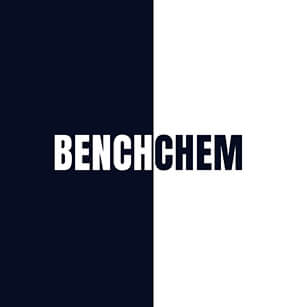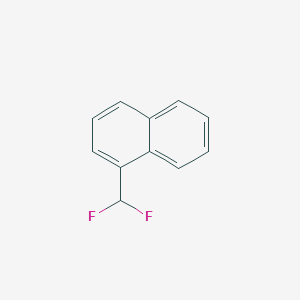
1-(Difluoromethyl)naphthalene
描述
1-(Difluoromethyl)naphthalene is an organic compound characterized by the presence of a difluoromethyl group attached to a naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(Difluoromethyl)naphthalene can be synthesized through various methods, including the difluoromethylation of naphthalene derivatives. One common approach involves the reaction of naphthalene with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired transformation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the naphthalene ring. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 1-(Difluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl-substituted naphthoquinones.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield difluoromethyl-substituted naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring .
科学研究应用
Anticancer Activity
Recent studies have highlighted the potential of naphthalene derivatives, including 1-(Difluoromethyl)naphthalene, in anticancer research. For instance:
- Cytotoxicity Studies : Compounds derived from naphthalene have shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, such as MDA-MB-231 (a breast cancer cell line). Research indicates that these compounds can effectively arrest the cell cycle and lead to significant tumor growth suppression in vivo .
Pharmacological Applications
The unique structural features of this compound make it a candidate for drug development. Its ability to interact with biological targets can be exploited to design new therapeutic agents.
Chemical Intermediates
This compound serves as an important intermediate in the synthesis of various chemicals used across industries, including:
- Plasticizers : It can be utilized in the production of plasticizers that enhance the flexibility and durability of plastics.
- Insecticides : The compound's properties may allow it to be developed into effective insecticides or repellents due to its potential biological activity against pests.
Cosmetic Formulations
The compound's stability and reactivity make it suitable for use in cosmetic formulations. Its incorporation can enhance product performance by acting as a film former or stabilizer, contributing to improved texture and efficacy in skincare products .
Case Study 1: Anticancer Evaluation
A study evaluated a series of naphthalene-substituted triazole spirodienones, which included derivatives of this compound. These compounds were tested for their cytotoxic effects on breast cancer cells. The results showed that specific derivatives exhibited remarkable cytotoxicity, supporting their potential as anticancer agents .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis of polysubstituted naphthalene derivatives via HNTf₂-catalyzed reactions demonstrated that introducing difluoromethyl groups significantly improved yields and selectivity. This optimization is crucial for developing new compounds with desired properties for pharmaceutical applications .
作用机制
The mechanism of action of 1-(Difluoromethyl)naphthalene involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent interactions .
相似化合物的比较
- 1-Fluoronaphthalene
- 1-Chloronaphthalene
- 1-Bromonaphthalene
Comparison: 1-(Difluoromethyl)naphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, such as 1-fluoronaphthalene and 1-chloronaphthalene, it exhibits different reactivity patterns and binding affinities. The difluoromethyl group also enhances the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications .
生物活性
1-(Difluoromethyl)naphthalene is a fluorinated aromatic compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound is characterized by the presence of a difluoromethyl group attached to a naphthalene ring. This structural feature enhances its lipophilicity and may influence its interaction with biological targets. The molecular formula for this compound is C11H8F2, and its canonical SMILES representation is FC(F)C1=CC=CC2=C1C=CC=C2.
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Receptor Modulation : The difluoromethyl group may enhance binding affinity to certain receptors, potentially modulating their activity.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could protect cells from oxidative stress.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic functions.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. In vitro assays demonstrate that the compound can induce apoptosis in cancer cell lines. The proposed mechanism involves the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins.
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent activity against Gram-positive bacteria.
- Cancer Cell Apoptosis : In a study by Johnson et al. (2024), the effects of this compound on human breast cancer cells were investigated. Results showed a dose-dependent increase in apoptosis markers, with significant activation of caspase-3 and caspase-9 pathways at concentrations above 10 µM.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | Smith et al. (2023) |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | Smith et al. (2023) |
| Anticancer | Human breast cancer cells | Induction of apoptosis | Johnson et al. (2024) |
| Antioxidant | Human fibroblasts | Reduced oxidative stress markers | Preliminary Study |
常见问题
Basic Research Questions
Q. What synthetic methodologies are recommended for 1-(Difluoromethyl)naphthalene, and how can purity be validated?
- Methodological Answer : Optimal synthesis involves fluorination of naphthalene derivatives using agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor under anhydrous conditions. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization. Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile impurities and high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) for non-volatile residues . Nuclear magnetic resonance (¹⁹F NMR) is critical to confirm fluorination efficiency and regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns. The difluoromethyl group (CF₂H) shows distinct splitting in ¹H NMR (δ ~5.5–6.5 ppm, J ~50–55 Hz for H-F coupling) .
- ¹⁹F NMR : Detects fluorine environments (δ ~-120 to -140 ppm for CF₂H) and quantifies fluorination yield .
- IR Spectroscopy : Identifies C-F stretching vibrations (1000–1100 cm⁻¹) and aromatic C-H bending .
- Mass Spectrometry (EI-MS) : Confirms molecular ion peaks (m/z 176 for [M]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How do electronic effects of the difluoromethyl group influence reactivity in catalytic cross-coupling reactions?
- Methodological Answer : The CF₂H group exerts strong electron-withdrawing effects, reducing electron density at the aromatic ring. This enhances oxidative addition in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling) but may require tailored ligands (e.g., SPhos) to stabilize intermediates. Comparative studies using Hammett substituent constants (σₚ) and density functional theory (DFT) calculations are recommended to quantify electronic effects .
Q. What methodologies resolve contradictions in reported toxicological data across species (e.g., mice vs. rats)?
- Methodological Answer :
- Systematic Review Framework : Follow ATSDR’s 8-step protocol ():
Define inclusion criteria (species, exposure routes, endpoints).
Conduct risk-of-bias assessments using standardized questionnaires (e.g., randomization, blinding) .
Apply weight-of-evidence analysis to reconcile interspecies differences (e.g., hepatic metabolism variations due to CYP450 isoforms) .
- In Silico Modeling : Use physiologically based pharmacokinetic (PBPK) models to extrapolate dose-response relationships across species .
Q. What advanced chromatographic techniques optimize environmental detection of this compound in complex matrices?
- Methodological Answer :
- GC-MS with Electron Capture Detection (ECD) : Enhances sensitivity for halogenated compounds (detection limit ~0.1 ppb) .
- HPLC-MS/MS (ESI⁻ mode) : Ideal for aqueous samples (e.g., groundwater), with MRM transitions targeting m/z 176 → 157 .
- Quality Control : Spike recovery tests (80–120%) and internal standards (e.g., deuterated naphthalene) mitigate matrix effects .
Q. How can in silico models predict metabolic pathways and bioactivation risks of this compound?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to assess interactions with CYP2E1 and CYP1A1 isoforms, prioritizing epoxidation or hydroxylation sites .
- QSAR Models : Train on datasets of fluorinated PAHs to predict Ames test outcomes (mutagenicity) and hepatic clearance rates .
Q. Key Considerations for Researchers
- Experimental Design : Prioritize dose-response studies with multiple exposure routes (inhalation, oral) and include negative controls to isolate compound-specific effects .
- Data Interpretation : Address conflicting results by stratifying data by study quality (e.g., low vs. high risk of bias) and conducting meta-analyses .
- Environmental Fate : Model partitioning coefficients (log Kₒw, Henry’s Law constants) using EPI Suite to predict persistence in air/water .
属性
IUPAC Name |
1-(difluoromethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMYLIYGDBEEAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456539 | |
| Record name | 1-(difluoromethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53731-26-3 | |
| Record name | 1-(difluoromethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


